1,2-Difluoroethene
Overview
Description
1,2-Difluoroethene, also known as 1,2-difluoroethylene, is an organofluoride compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: cis-1,2-difluoroethene and trans-1,2-difluoroethene. This compound is known for its applications in various industrial processes and its unique chemical properties .
Mechanism of Action
1,2-Difluoroethene, also known as 1,2-Difluoroethylene, is an organofluoride with the molecular formula C2H2F2 . It can exist as either of two geometric isomers, cis-1,2-difluoroethylene or trans-1,2-difluoroethylene .
Mode of Action
It is known to be a hazardous chemical, toxic by inhalation, and causes irritation when it comes into contact with the skin and mucous membranes .
Pharmacokinetics
As a volatile compound, it is likely rapidly absorbed and distributed in the body following inhalation .
Result of Action
Its known toxicity and irritant properties suggest that it can cause cellular damage and disrupt normal physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. As a volatile compound, its concentration in the environment can rapidly change, affecting its bioavailability and potential for exposure .
Biochemical Analysis
Biochemical Properties
1,2-Difluoroethene plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further react with other biomolecules. Additionally, this compound can interact with glutathione, a critical antioxidant in cells, leading to the formation of conjugates that are more easily excreted from the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair processes . Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation . For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in the accumulation of acetylcholine, leading to prolonged stimulation of nerve cells. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as neurotoxicity . These toxic effects are likely due to the formation of reactive intermediates and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes can oxidize this compound, leading to the formation of reactive intermediates that can further react with other biomolecules . Additionally, this compound can be conjugated with glutathione, leading to the formation of more water-soluble products that are more easily excreted from the body . These metabolic pathways play a crucial role in the detoxification and elimination of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . These targeting signals and modifications play a crucial role in determining the activity and function of this compound within cells .
Preparation Methods
1,2-Difluoroethene can be synthesized through several methods. One common synthetic route involves the dehydrohalogenation of 1,2-difluoroethane. This reaction typically requires a strong base such as potassium hydroxide under elevated temperatures . Industrial production methods often involve the fluorination of ethylene using fluorine gas or other fluorinating agents under controlled conditions .
Chemical Reactions Analysis
1,2-Difluoroethene undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: This compound can be polymerized to form poly(1,2-difluoroethylene), which has applications in the production of fluoropolymers.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, this compound can be involved in radical reactions under appropriate conditions.
Scientific Research Applications
1,2-Difluoroethene has several scientific research applications:
Refrigerants: It is used as a refrigerant due to its low boiling point and moderate flammability.
Fluoropolymers: It serves as a monomer in the production of fluoropolymers, which are used in various industrial applications.
Chemical Synthesis: This compound is utilized as a building block in the synthesis of more complex fluorinated compounds.
Comparison with Similar Compounds
1,2-Difluoroethene can be compared to other similar compounds such as:
1,1-Difluoroethene: Unlike this compound, this compound has both fluorine atoms attached to the same carbon atom, resulting in different chemical properties and reactivity.
Perfluoroisobutene: This compound is fully fluorinated and exhibits different reactivity patterns compared to this compound.
This compound is unique due to its geometric isomerism and the distinct properties of its cis and trans forms. The cis isomer is more stable than the trans isomer, which is unusual for 1,2-disubstituted compounds .
Properties
IUPAC Name |
1,2-difluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c3-1-2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOTYSKFUPZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38193-40-7 | |
Record name | Ethene, 1,2-difluoro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38193-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80937587 | |
Record name | 1,2-Difluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-13-0 | |
Record name | Ethene, 1,2-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1691-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Fluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Difluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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